Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQUEGJJWIOFH-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride typically involves the reaction of piperidine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it suitable for modifications that enhance biological activity.
1.1. Synthesis of Psychoactive Compounds
The compound is notably used in the synthesis of psychoactive drugs, particularly those targeting the central nervous system. For instance, it has been explored as a precursor for compounds similar to methylphenidate, which is widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD) .
Neuropharmacological Research
Research indicates that derivatives of this compound exhibit significant neuropharmacological properties. Studies have shown that these derivatives can modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are crucial in managing conditions like ADHD and narcolepsy.
Case Study: Dopamine Receptor Modulation
A study highlighted the potential of piperidine derivatives in enhancing dopamine receptor activity, suggesting that this compound could be further investigated for its efficacy in treating dopamine-related disorders .
Chemical Synthesis Applications
In synthetic organic chemistry, this compound is utilized as a building block for various chemical reactions. Its reactivity allows it to participate in nucleophilic substitutions and other transformations.
3.1. Intermediate for Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules, including those used in drug discovery and development processes . This versatility makes it a valuable asset in pharmaceutical research.
Data Summary Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate for psychoactive drug synthesis |
| Neuropharmacology | Potential modulation of dopamine receptors for ADHD treatment |
| Chemical Synthesis | Building block for complex organic molecules |
| Safety | Requires PPE; handle with care due to chemical nature |
Mechanism of Action
The mechanism of action of Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, their molecular properties, and pharmacological relevance:
Pharmacological and Physicochemical Comparisons
- Chirality and Bioactivity : The (R)-enantiomer of Ethyl (R)-2-(piperidin-2-yl)acetate HCl exhibits higher CNS receptor selectivity compared to racemic mixtures (e.g., (±)-Ethylnaphthidate) .
- Ester Group Effects : Ethyl esters generally provide slower hydrolysis rates than methyl esters, prolonging half-life but requiring higher doses for efficacy .
- Substituent Impact : Bulky groups (e.g., naphthyl in Ethylnaphthidate) reduce solubility (logP ~3.5) but enhance protein binding, whereas phenyl derivatives (e.g., Ethylphenidate) balance lipophilicity (logP ~2.8) and bioavailability .
Biological Activity
Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring linked to an ethyl acetate moiety. The presence of chirality in this compound is crucial, as it influences its interaction with biological targets. The molecular formula is , and it typically appears as a solid with a purity of around 97% .
The biological activity of this compound is primarily attributed to its ability to interact selectively with various enzymes and receptors. This selective binding is facilitated by its chiral nature, which allows for modulation of biological pathways. The compound has been implicated in several mechanisms, including:
- Enzyme Inhibition : It acts as a potential inhibitor for specific enzymes involved in metabolic pathways, impacting processes such as signal transduction.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling and possibly exhibiting analgesic or anti-inflammatory effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that related compounds possess minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
2. Neuropharmacological Effects
The compound's structural similarities to known neuroactive agents suggest potential applications in treating neurological disorders. Its role as a precursor in synthesizing pharmaceuticals targeting conditions such as anxiety and depression highlights its importance in medicinal chemistry .
Study 1: Antimicrobial Efficacy
A study conducted on various piperidine derivatives, including this compound, demonstrated significant antibacterial effects. The results indicated that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Study 2: Neuropharmacological Potential
In a pharmacological assessment, the compound was evaluated for its analgesic properties. Results indicated that it could reduce pain responses in animal models, suggesting its potential utility in pain management therapies.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound derivatives. These investigations focus on optimizing its efficacy against specific biological targets while minimizing side effects.
Table: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (R)-2-(piperidin-2-yl)acetate | Piperidine ring, ethyl acetate | Antimicrobial, neuroactive |
| (S)-Ethyl 2-phenyl-2-(piperidin-2-yl)acetate | Chiral piperidine derivative | Analgesic, anti-inflammatory |
| Piperidine derivatives | Various substitutions | Broad-spectrum antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (R)-2-(piperidin-2-yl)acetate hydrochloride, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor (e.g., (R)-2-(piperidin-2-yl)acetic acid) with ethanol under acidic conditions. Chiral purity is maintained using enantiomerically pure starting materials or through asymmetric catalysis. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) is recommended to verify enantiomeric excess. For structural confirmation, single-crystal X-ray diffraction (SHELX programs) can resolve stereochemical ambiguities .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR can confirm proton environments and carbon frameworks, with piperidine ring protons appearing as distinct multiplet signals (δ 1.4–3.2 ppm).
- X-ray Crystallography : SHELXL refinement (via SHELX programs) is widely used to determine absolute configuration and hydrogen-bonding networks, especially for chiral centers .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How is purity assessed for this compound in pharmaceutical impurity profiling?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) is standard. Quantification against certified reference materials (e.g., EP Impurity E) ensures accuracy. Method validation should include linearity (R² > 0.999), LOD/LOQ, and robustness testing under varying pH/temperature .
Advanced Research Questions
Q. What strategies are employed for chiral resolution of this compound from racemic mixtures?
- Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) are effective for preparative-scale separation. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid) can isolate the (R)-enantiomer. Computational modeling (e.g., molecular docking with CSPs) aids in predicting retention behavior .
Q. How do environmental conditions (e.g., pH, temperature) influence the stability and degradation pathways of this compound?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) under forced degradation (acid/base hydrolysis, oxidative stress) reveal major degradation products. For example, acidic conditions may hydrolyze the ester group to form 2-(piperidin-2-yl)acetic acid. LC-MS/MS identifies degradation markers, while Arrhenius plots predict shelf-life .
Q. What pharmacological interactions or receptor-binding profiles are associated with this compound?
- Methodological Answer : As a structural analog of methylphenidate, it may interact with dopamine/norepinephrine transporters. In vitro assays (e.g., radioligand binding using SH-SY5Y cells) quantify affinity (Ki values). Molecular dynamics simulations model binding modes at the dopamine transporter’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
